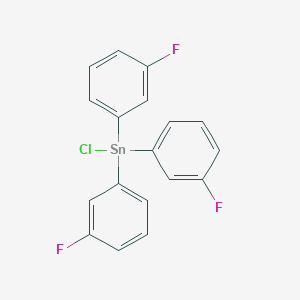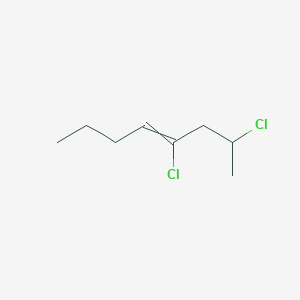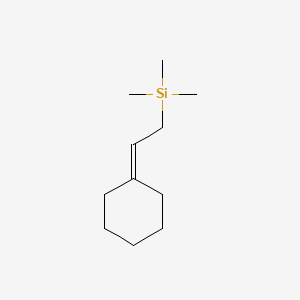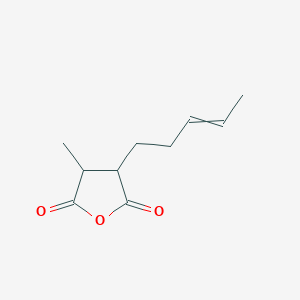![molecular formula C12H19N3O4S B14502924 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid CAS No. 64444-88-8](/img/structure/B14502924.png)
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is an organic compound that features a unique combination of an imidazole ring and an octanoic acid chain The imidazole ring is substituted with a methyl group and a nitro group, which are known to impart specific chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Nitro Group: The nitro group is introduced through nitration, which involves the reaction of the imidazole ring with nitric acid under controlled conditions.
Attachment of the Octanoic Acid Chain: The octanoic acid chain is attached via a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or alkylating agents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can bind to metal ions in enzymes, inhibiting their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the octanoic acid chain.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a shorter acetic acid chain instead of the octanoic acid chain.
Uniqueness
8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid is unique due to its combination of a long-chain fatty acid and an imidazole ring with a nitro group. This structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives .
Propiedades
Número CAS |
64444-88-8 |
|---|---|
Fórmula molecular |
C12H19N3O4S |
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
8-(1-methyl-5-nitroimidazol-2-yl)sulfanyloctanoic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-14-10(15(18)19)9-13-12(14)20-8-6-4-2-3-5-7-11(16)17/h9H,2-8H2,1H3,(H,16,17) |
Clave InChI |
JKTKWPKFDPWWBN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1SCCCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)




![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)







